molecular formula C23H22ClNO4 B155232 Mandipropamid CAS No. 374726-62-2

Mandipropamid

Cat. No. B155232
M. Wt: 411.9 g/mol
InChI Key: KWLVWJPJKJMCSH-UHFFFAOYSA-N
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Patent
US08129560B2

Procedure details

To a solution of 1 mol 2-(4-Chloro-phenyl)-N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxyacetamide in 500 ml toluene, 207 g potassium carbonate (1.5 mole) and 10 g tetrabutylammonium bromide are added. The mixture is heated to 90° C. and 1.4 mole propargyl chloride as a 35% solution in toluene is added over 30 minutes. After 3 hours the conversion of 2-(4-Chloro-phenyl)-N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxyacetamide is complete. To dissolve the salts 500 ml water are added and separated from the toluene product phase. The toluene is completely evaporated at 80° C./20 mbar and replaced by methanol. The product 2-(4-Chloro-phenyl)-N-[2-(3-methoxy-4-prop-2-ynyloxy-phenyl)-ethyl]-2-prop-2-ynyloxyacetamide is crystallized from solution by cooling down to 0° C., filtered and washed with 200 ml methanol of 0° C. The product is dried at 50° C. under vacuum. 315 g of 2-(4-Chloro-phenyl)-N-[2-(3-methoxy-4-prop-2-ynyloxy-phenyl)-ethyl]-2-prop-2-ynyloxyacetamide are obtained with a LC purity of 98%. Melting point=94-96° C.
Name
2-(4-Chloro-phenyl)-N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxyacetamide
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
207 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
1.4 mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-(4-Chloro-phenyl)-N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxyacetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
salts
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([O:23][CH2:24][C:25]#[CH:26])[C:9]([NH:11][CH2:12][CH2:13][C:14]2[CH:19]=[CH:18][C:17]([OH:20])=[C:16]([O:21][CH3:22])[CH:15]=2)=[O:10])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:33](Cl)[C:34]#[CH:35].O>C1(C)C=CC=CC=1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([O:23][CH2:24][C:25]#[CH:26])[C:9]([NH:11][CH2:12][CH2:13][C:14]2[CH:19]=[CH:18][C:17]([O:20][CH2:35][C:34]#[CH:33])=[C:16]([O:21][CH3:22])[CH:15]=2)=[O:10])=[CH:6][CH:7]=1 |f:1.2.3,7.8|

Inputs

Step One
Name
2-(4-Chloro-phenyl)-N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxyacetamide
Quantity
1 mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C(=O)NCCC1=CC(=C(C=C1)O)OC)OCC#C
Name
Quantity
207 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
1.4 mol
Type
reactant
Smiles
C(C#C)Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
2-(4-Chloro-phenyl)-N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxyacetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C(=O)NCCC1=CC(=C(C=C1)O)OC)OCC#C
Step Four
Name
salts
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
separated from the toluene product phase
CUSTOM
Type
CUSTOM
Details
The toluene is completely evaporated at 80° C./20 mbar
CUSTOM
Type
CUSTOM
Details
The product 2-(4-Chloro-phenyl)-N-[2-(3-methoxy-4-prop-2-ynyloxy-phenyl)-ethyl]-2-prop-2-ynyloxyacetamide is crystallized from solution
TEMPERATURE
Type
TEMPERATURE
Details
by cooling down to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 200 ml methanol of 0° C
CUSTOM
Type
CUSTOM
Details
The product is dried at 50° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C(=O)NCCC1=CC(=C(C=C1)OCC#C)OC)OCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 315 g
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.